![molecular formula C8H5NOS B1449250 Thieno[3,2-b]pyridine-3-carbaldehyde CAS No. 1369237-95-5](/img/structure/B1449250.png)

Thieno[3,2-b]pyridine-3-carbaldehyde

説明

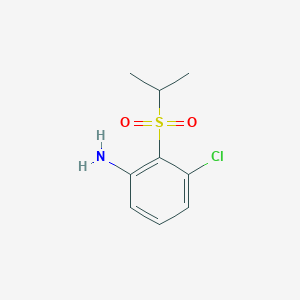

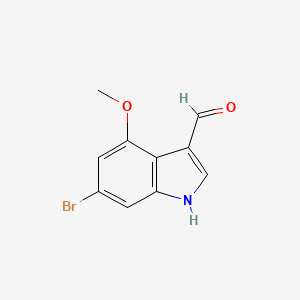

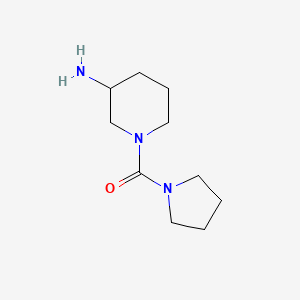

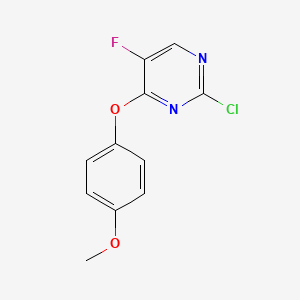

Thieno[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound . It has a molecular formula of C8H5NOS and an average mass of 163.196 Da .

Synthesis Analysis

Recent approaches to the synthesis of thieno[2,3-b]pyridines have been reviewed, with selected works published from 2015 to 2019 . The synthesis of these compounds often involves substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]pyridine-3-carbaldehyde consists of a thiophene ring fused to a pyridine ring . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block .Chemical Reactions Analysis

Thieno[2,3-b]pyridines have been synthesized using various reactions, including multicomponent synthesis starting from compounds through 3-cyanopyridine-2-thiolate intermediate . The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridine-3-carbaldehyde has a molecular formula of C8H5NOS, an average mass of 163.196 Da, and a monoisotopic mass of 163.009186 Da .科学的研究の応用

C8H5NOS C_8H_5NOS C8H5NOS

and has a variety of applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section:Non-Linear Optics (NLO)

Thieno[3,2-b]pyridine-3-carbaldehyde: is used in the field of non-linear optics due to its ability to alter the frequency of light. When light passes through non-linear optical materials, it can generate new frequencies, leading to applications such as frequency doubling or parametric oscillation. These properties are essential for developing advanced photonic devices .

Photodynamic Therapy (PDT)

In the medical field, this compound has potential applications in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species when exposed to specific wavelengths of light. These reactive species can kill cancer cells, bacteria, and other pathogens .

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a promising type of solar cell that uses a dye to absorb sunlight and generate electricityThieno[3,2-b]pyridine-3-carbaldehyde derivatives can be used as photosensitizers due to their ability to absorb a wide range of the solar spectrum and convert it into electrical energy .

Organic Light Emitting Diodes (OLEDs)

OLED technology, used in displays for smartphones, TVs, and monitors, benefits from the use of Thieno[3,2-b]pyridine-3-carbaldehyde . .

Optical Chemosensors

This compound is also used in the development of optical chemosensors, which can detect the presence of specific ions like copper (Cu²⁺) and mercury (Hg²⁺), or anions like fluoride (F⁻). These sensors have important environmental and health monitoring applications .

Antiviral Drugs

Recent studies have shown that derivatives of Thieno[3,2-b]pyridine-3-carbaldehyde exhibit antiviral properties against alphaviruses. This opens up possibilities for the development of new antiviral drugs that could be effective in treating viral infections .

特性

IUPAC Name |

thieno[3,2-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQRBOLKGFLGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CS2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]pyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1449176.png)